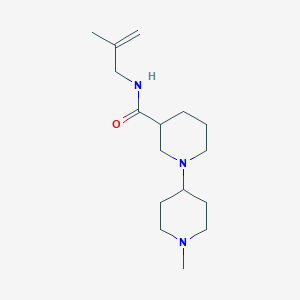![molecular formula C22H19N3OS2 B6132608 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6132608.png)
1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
The mechanism of action of 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves the inhibition of glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, BPTES can disrupt this process and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone can induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to inhibit tumor growth in animal models of cancer. However, BPTES has limited solubility and stability, which can affect its efficacy in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone in lab experiments is its selectivity towards cancer cells. BPTES can selectively target cancer cells and induce cell death, while leaving normal cells unharmed. However, BPTES has limited solubility and stability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone. One direction is to develop more stable and soluble analogs of BPTES that can be used in vivo. Another direction is to investigate the potential of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, should be explored.
Synthesis Methods
The synthesis of 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves the reaction of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 100°C. The product obtained is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting this enzyme, BPTES can selectively target cancer cells and induce cell death. BPTES has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and pancreatic cancer.
properties
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-2-25-21(20-9-6-14-27-20)23-24-22(25)28-15-19(26)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCQDNGHHZWAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6132555.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)

![1-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B6132577.png)

![4-[2-(2-furyl)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132586.png)
![7-[4-(2-chlorobenzyl)-1-piperazinyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6132598.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B6132605.png)
![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6132614.png)